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Compound of Interest

Compound Name: Arachidonoyl! Serinol

Cat. No.: B065402

An In-depth Exploration of a Bioactive Lipid Mediator in Cardiovascular and Cellular Signaling

Introduction

Arachidonoyl Serinol (AS), also known as N-arachidonoyl L-serine (ARA-S), is an
endogenous N-acyl amide structurally related to the well-characterized endocannabinoid
anandamide. First isolated from bovine brain, AS has emerged as a significant bioactive lipid
with a distinct pharmacological profile that sets it apart from classical cannabinoids. While
exhibiting weak affinity for the canonical cannabinoid receptors CB1 and CB2, AS
demonstrates potent physiological effects, particularly in the cardiovascular system, and
modulates key intracellular signaling cascades. This technical guide provides a comprehensive
overview of the current understanding of the endogenous role of Arachidonoyl Serinol,
tailored for researchers, scientists, and drug development professionals. It delves into its
biochemical properties, physiological functions, and the underlying molecular mechanisms,
presenting quantitative data, detailed experimental protocols, and visual representations of its
signaling pathways.

Biochemical Profile and Quantitative Data

Arachidonoyl Serinol is characterized by an arachidonic acid moiety linked via an amide bond
to a serinol backbone. This structure confers greater stability compared to the endocannabinoid
2-arachidonoylglycerol (2-AG)[1]. Its interaction with various components of the
endocannabinoid system and other cellular targets has been quantitatively assessed, as
summarized in the tables below.
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Receptor Binding Affinities

Arachidonoyl Serinol displays a notable lack of potent binding to the primary cannabinoid

receptors, distinguishing it as an atypical endocannabinoid-like molecule.

Species/Syste

Receptor Ligand Ki (nM) Reference
m
Arachidonoy!l Mouse cerebellar
CB1 . > 10,000 [2]
Serinol membranes
_ _ Rat CB2-
Arachidonoyl No displacement
CB2 ) transfected [2]
Serinol up to 30 uM
HEK293 cells
_ , Rat TRPV1-
Arachidonoyl No displacement
TRPV1 ] transfected CHO  [2]
Serinol up to 30 uM I
cells

Enzyme Inhibition

Arachidonoyl Serinol has been shown to inhibit key enzymes involved in the metabolism of

endocannabinoids, albeit with moderate potency.

Enzyme Ligand IC50 (pM) Substrate System Reference
Monoacylglyc ) )
] Arachidonoyl [3H]2- Rat brain

erol Lipase ) [3114]
Serinol oleoylglycerol  homogenates

(MAGL)

Fatty Acid

Amide Arachidonoyl [3H]anandam  Rat brain 1]

Hydrolase Serinol ide homogenates

(FAAH)

Physiological Concentrations and Effects

The vasodilatory effects of Arachidonoyl Serinol have been quantified in ex vivo models.
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Effect EC50 Tissue Species Reference
Rat isolated

Vasodilation 550 nM mesenteric Rat
arteries

Rat abdominal

Vasodilation ~1,200 nM Rat
aorta
Vasorelaxation Rat isolated
(intact pEC50: 5.49 small mesenteric  Rat [5]
endothelium) arteries
Vasorelaxation Rat isolated
(denuded pEC50: 5.14 small mesenteric  Rat [5]
endothelium) arteries

Biosynthesis and Degradation Pathways

The precise enzymatic pathways governing the synthesis and breakdown of Arachidonoyl
Serinol are still under investigation. However, current evidence suggests potential routes
analogous to other N-acyl amino acids.

Biosynthesis

A proposed pathway for the biosynthesis of N-acyl amino acids, including Arachidonoyl
Serinol, involves the enzymatic activity of cytochrome c. This mitochondrial protein can
catalyze the formation of N-arachidonoyl amino acids from arachidonoyl-CoA and the
corresponding amino acid[6]. Another potential route involves the N-
acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) pathway, which is
responsible for the synthesis of other N-acylethanolamines like anandamide[7][8][9].

Arachidonoyl-CoA

L-Serine
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Putative Biosynthesis of Arachidonoyl Serinol.

Degradation

The degradation of N-acyl amides is primarily carried out by Fatty Acid Amide Hydrolase
(FAAH)[10][11]. Given its structural similarity to anandamide, it is plausible that Arachidonoyl
Serinol is hydrolyzed by FAAH into arachidonic acid and serinol. Indeed, studies have shown
that inhibition of FAAH leads to an increase in the brain levels of N-arachidonoyl serine[12].

Arachidonic Acid

Arachidonoyl Serinol SEEEEISES

Click to download full resolution via product page

Serinol

Putative Degradation of Arachidonoyl Serinol.

Signaling Pathways

Arachidonoyl Serinol exerts its biological effects through the activation of specific intracellular
signaling cascades, most notably involving the orphan G protein-coupled receptor GPR55 and
downstream kinases.

GPR55-Mediated Signaling

Evidence suggests that some of the pro-angiogenic and vasodilatory effects of Arachidonoyl
Serinol are mediated, at least in part, through the activation of GPR55. This activation leads to
the stimulation of downstream signaling pathways, including the phosphorylation of
extracellular signal-regulated kinase (ERK1/2) and Akt (also known as protein kinase B)[13].
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Arachidonoyl Serinol Signaling via GPR55.

Physiological Roles
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The primary physiological roles of Arachidonoyl Serinol identified to date are centered on the
cardiovascular system and cellular growth processes.

Vasodilation

Arachidonoyl Serinol is a potent vasodilator, inducing relaxation in isolated arteries[2][5]. This
effect is, at least in part, endothelium-dependent and appears to be independent of CB1 and
CB2 receptors[2]. The vasodilatory mechanism involves the activation of large-conductance
Ca2+-activated K+ (BKCa) channels[5].

Angiogenesis

Arachidonoyl Serinol has been identified as a pro-angiogenic factor. It stimulates endothelial
cell proliferation, migration, and the formation of capillary-like structures in vitro[13]. These
effects are associated with the upregulation of vascular endothelial growth factor C (VEGF-C)
and its receptor[13].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
endogenous role of Arachidonoyl Serinol.

Isolation of Arachidonoyl Serinol from Bovine Brain

Objective: To isolate and identify endogenous Arachidonoyl Serinol from brain tissue.

Protocol:

Homogenize fresh bovine brain tissue in a chloroform/methanol/water (1:1:0.5) solution.

Centrifuge the homogenate to separate the organic and aqueous layers.

Collect the organic layer and evaporate to dryness to obtain a crude lipid extract.

Redissolve the extract in methanol, filter, and evaporate to dryness.

Further purify the extract using chromatographic techniques (e.g., HPLC).
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» For structural elucidation, derivatize the purified fraction (e.g., silylation or methylation) and
analyze by gas chromatography-mass spectrometry (GC-MS)[2].

Vasodilation Assay in Isolated Mesenteric Arteries

Objective: To measure the vasodilatory effect of Arachidonoyl Serinol on isolated resistance
arteries.

Protocol:

 |solate second-order mesenteric arteries from a rat and clean them of surrounding adipose
and connective tissue.

o Cut arterial segments (approximately 2 mm in length) and mount them on a wire myograph
in a chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled
with 95% 02 and 5% CO2.

» After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor such as
phenylephrine to induce a stable tone.

e Once a stable contraction is achieved, add cumulative concentrations of Arachidonoyl
Serinol to the bath.

e Record the changes in isometric tension to generate a concentration-response curve and
calculate the EC50 value for vasodilation[14][15][16][17].
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Workflow for Vasodilation Assay.

Western Blot Analysis of MAPK and Akt
Phosphorylation

Objective: To determine the effect of Arachidonoyl Serinol on the phosphorylation of ERK1/2
and Akt in endothelial cells.
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Protocol:
e Culture human umbilical vein endothelial cells (HUVECS) to near confluence.
e Serum-starve the cells for several hours to reduce basal kinase activity.

o Treat the cells with various concentrations of Arachidonoyl Serinol for a specified time
period (e.g., 15-30 minutes).

o Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
» Determine the protein concentration of the lysates.

e Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
nitrocellulose or PVDF membrane.

e Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

 Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-
ERK1/2) and phosphorylated Akt (p-Akt).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

» Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
imaging system.

o To normalize for protein loading, strip the membrane and re-probe with antibodies against
total ERK1/2 and total Akt[15][18][19].

Conclusion and Future Directions

Arachidonoyl Serinol is an intriguing endogenous lipid mediator with a unique
pharmacological profile. Its potent vasodilatory and pro-angiogenic effects, coupled with its
weak interaction with classical cannabinoid receptors, suggest the existence of novel signaling
pathways and therapeutic targets. The partial dependence of its actions on GPR55 opens new
avenues for research into the physiological roles of this orphan receptor.
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Future research should focus on several key areas:

» Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the
enzymes responsible for the synthesis and breakdown of Arachidonoyl Serinol is crucial
for manipulating its endogenous levels for therapeutic purposes.

« |dentification of a Primary Receptor: While GPR55 appears to mediate some of its effects,
the existence of a primary, high-affinity receptor for Arachidonoyl Serinol cannot be ruled
out and warrants further investigation.

 In Vivo Studies: The majority of studies to date have been conducted in vitro or ex vivo. In
vivo studies are needed to confirm the physiological relevance of its vasodilatory and pro-
angiogenic properties and to explore its potential roles in other physiological and
pathological processes.

o Therapeutic Potential: The unique pharmacological profile of Arachidonoyl Serinol makes it
an attractive candidate for the development of novel therapeutics for cardiovascular
diseases, wound healing, and potentially other conditions where angiogenesis and
vasodilation are beneficial.

This technical guide provides a solid foundation for researchers and drug development
professionals interested in the burgeoning field of N-acyl amides and the therapeutic potential
of modulating their signaling pathways. As research in this area continues to evolve, a deeper
understanding of the endogenous role of Arachidonoyl Serinol will undoubtedly emerge,
paving the way for new and innovative therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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